molecular formula C10H12N4S B6069029 1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE

1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B6069029
M. Wt: 220.30 g/mol
InChI Key: MWPGDDXVDGOAAF-UHFFFAOYSA-N
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Description

1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a tetraazole ring substituted with a methyl group and a 2-methylbenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methyl group on the tetraazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced tetraazole derivatives

    Substitution: Functionalized tetraazole derivatives

Scientific Research Applications

1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

    1-METHYL-1H-TETRAZOLE-5-THIOL: A precursor in the synthesis of the target compound.

    2-METHYLBENZYL CHLORIDE: Another precursor used in the synthesis.

    1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1,3,4-OXADIAZOLE: A structurally similar compound with different heterocyclic ring.

Uniqueness: 1-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE is unique due to its specific substitution pattern and the presence of both a tetraazole ring and a sulfanyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-5-[(2-methylphenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-8-5-3-4-6-9(8)7-15-10-11-12-13-14(10)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPGDDXVDGOAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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